molecular formula C12H18N2OS B5989727 1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide

1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B5989727
M. Wt: 238.35 g/mol
InChI Key: DLXYTKAJNDNTJX-UHFFFAOYSA-N
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Description

1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide is a compound that features a thiophene ring substituted with a methyl group and a piperidine ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities . Piperidine derivatives are also significant in pharmaceutical research due to their presence in various drug classes .

Preparation Methods

The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions:

Common reagents include sulfur reagents for thiophene synthesis, hydrogenation catalysts for piperidine formation, and halogenating agents for substitution reactions. Major products include sulfoxides, sulfones, and halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can modulate enzyme activity, while the piperidine ring can interact with neurotransmitter receptors . These interactions lead to various biological effects, including anti-inflammatory and anti-psychotic activities.

Comparison with Similar Compounds

1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide can be compared with other thiophene and piperidine derivatives:

The uniqueness of this compound lies in its combined thiophene and piperidine structure, which may offer a broader range of biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-4-6-16-11(9)8-14-5-2-3-10(7-14)12(13)15/h4,6,10H,2-3,5,7-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXYTKAJNDNTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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